molecular formula C13H14N2O4 B1290064 tert-Butyl 6-nitro-1H-indole-1-carboxylate CAS No. 219552-64-4

tert-Butyl 6-nitro-1H-indole-1-carboxylate

Cat. No.: B1290064
CAS No.: 219552-64-4
M. Wt: 262.26 g/mol
InChI Key: MQRWVUYQAKQBPO-UHFFFAOYSA-N
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Description

tert-Butyl 6-nitro-1H-indole-1-carboxylate is a chemical compound with the molecular formula C13H14N2O4. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Biochemical Analysis

Biochemical Properties

tert-Butyl 6-nitro-1H-indole-1-carboxylate: plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes like GSK-3β, which is involved in numerous cellular processes . The compound’s interaction with these biomolecules can lead to significant changes in cellular functions and metabolic pathways.

Cellular Effects

The effects of This compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . Additionally, they can modulate inflammatory responses by interacting with key signaling molecules, thereby affecting the overall cellular environment.

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their conformation and activity. For example, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . These interactions can result in altered gene expression, affecting the production of proteins involved in critical cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the production and degradation of key metabolites, affecting overall cellular metabolism . These interactions are critical for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound: exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.

Preparation Methods

The synthesis of tert-Butyl 6-nitro-1H-indole-1-carboxylate typically involves the nitration of tert-butyl indole-1-carboxylate. The reaction conditions for this synthesis include the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the indole ring .

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

tert-Butyl 6-nitro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 6-nitro-1H-indole-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

tert-Butyl 6-nitro-1H-indole-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride
  • 1-Methyl-6-nitro-1H-indole
  • 1-Benzyl-6-nitro-1H-indole

These compounds share structural similarities with this compound but differ in their substituents and functional groups. The unique combination of the tert-butyl group and the nitro group at the 6-position of the indole ring gives this compound its distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 6-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-7-6-9-4-5-10(15(17)18)8-11(9)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRWVUYQAKQBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623734
Record name tert-Butyl 6-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219552-64-4
Record name tert-Butyl 6-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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